Tauroselcholic acid se-75
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Overview
Description
Selenium (75Se) tauroselcholic acid is a synthetic bile acid analogue that incorporates the gamma-emitting radionuclide selenium-75. This compound is primarily used in diagnostic procedures to investigate bile acid malabsorption and to measure bile acid pool loss in the body . It mimics the physiological behavior of naturally occurring bile acids, making it a valuable tool in medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenium (75Se) tauroselcholic acid involves the incorporation of selenium-75 into the tauroselcholic acid molecule. The process typically includes the following steps:
Synthesis of Tauroselcholic Acid: Tauroselcholic acid is synthesized by conjugating cholic acid with taurine.
Incorporation of Selenium-75: Selenium-75 is introduced into the tauroselcholic acid molecule through a selenation reaction, where selenium replaces a hydrogen atom in the molecule.
Industrial Production Methods: Industrial production of selenium (75Se) tauroselcholic acid involves the use of radiolabeled selenium-75, which is produced in nuclear reactors. The radiolabeled selenium is then chemically incorporated into the tauroselcholic acid molecule under controlled conditions to ensure the desired purity and activity .
Chemical Reactions Analysis
Types of Reactions: Selenium (75Se) tauroselcholic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can undergo oxidation, forming different selenium oxides.
Reduction: The compound can be reduced to form selenium-containing reduced species.
Substitution: Selenium can be substituted by other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, nitric acid.
Reduction Reagents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, organometallic compounds.
Major Products:
Oxidation Products: Selenium dioxide, selenic acid.
Reduction Products: Elemental selenium, selenides.
Substitution Products: Various organoselenium compounds.
Scientific Research Applications
Selenium (75Se) tauroselcholic acid has several scientific research applications, including:
Medical Diagnostics: Used in the SeHCAT test to diagnose bile acid malabsorption and to measure bile acid pool loss.
Biological Studies: Investigates the enterohepatic circulation of bile acids and their role in various physiological processes.
Pharmacokinetics: Studies the absorption, distribution, metabolism, and excretion of bile acids in the body.
Radiopharmaceutical Research: Develops new diagnostic and therapeutic radiopharmaceuticals.
Mechanism of Action
Selenium (75Se) tauroselcholic acid mimics the behavior of natural bile acids. After oral administration, it is absorbed in the intestine and undergoes enterohepatic circulation. The selenium-75 radionuclide allows for the tracking of the compound’s movement within the body using gamma cameras. This enables the measurement of bile acid retention and loss, providing valuable diagnostic information .
Comparison with Similar Compounds
Cholic Acid: A natural bile acid that is structurally similar to tauroselcholic acid but lacks the selenium-75 radionuclide.
Glycocholic Acid: Another bile acid conjugate used in diagnostic tests but does not contain selenium-75.
Taurocholic Acid: A natural bile acid conjugate similar to tauroselcholic acid but without the radiolabel.
Uniqueness: Selenium (75Se) tauroselcholic acid is unique due to the incorporation of the selenium-75 radionuclide, which allows for non-invasive tracking and measurement of bile acid dynamics in the body. This makes it a valuable tool in medical diagnostics, particularly for conditions related to bile acid malabsorption .
Properties
CAS No. |
75018-70-1 |
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Molecular Formula |
C26H45NO7SSe |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl](75Se)selanylacetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i36-4 |
InChI Key |
JCMLWGQJPSGGEI-DJQDYNOGSA-N |
SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](C[75Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
(75)seleno-homocholic acid-taurine 23-seleno-25-homotaurocholic acid Se(75)HCAT Se-HCAT SeHCAT selenium-75 homocholic acid taurine tauro-23-selena-25-homotaurocholic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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